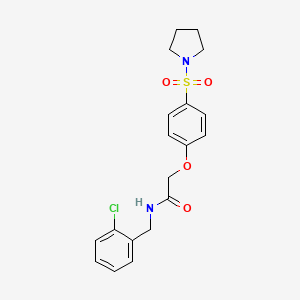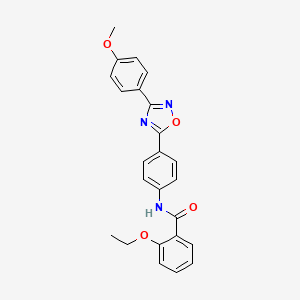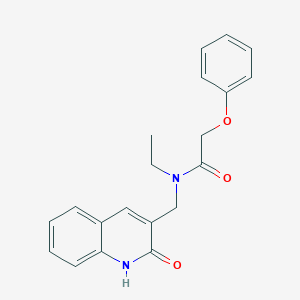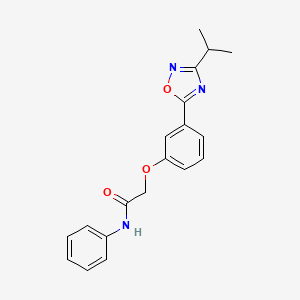
N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide, also known as NHTPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of piperidine carboxamides and has been studied extensively for its mechanism of action and biochemical effects.
Mecanismo De Acción
The mechanism of action of N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide involves its binding to the mu-opioid receptors in the brain and spinal cord. This binding leads to the inhibition of the release of neurotransmitters that are responsible for transmitting pain signals, resulting in the analgesic effect.
Biochemical and Physiological Effects
N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide has been found to exhibit several biochemical and physiological effects. It has been shown to increase the levels of endorphins, which are natural painkillers produced by the body. Additionally, N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide has been found to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide in lab experiments is its high potency and selectivity towards the mu-opioid receptors. This makes it a useful tool for studying the mechanisms of pain and developing new pain medications. However, one of the limitations is the potential for addiction and abuse, which can affect the interpretation of results.
Direcciones Futuras
There are several future directions for the study of N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide. One of the significant areas of research is the development of new pain medications based on N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide's mechanism of action. Additionally, further research is needed to investigate the potential of N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide in the treatment of inflammatory conditions and other diseases. Finally, the potential for addiction and abuse needs to be further studied to ensure the safe use of N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide in clinical settings.
Conclusion
In conclusion, N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide is a chemical compound that has significant potential in scientific research. Its mechanism of action, biochemical and physiological effects, and potential therapeutic properties make it a promising candidate for the development of new pain medications and the treatment of inflammatory conditions. However, the potential for addiction and abuse needs to be further studied to ensure the safe use of N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide in clinical settings.
Métodos De Síntesis
The synthesis of N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide involves the reaction of piperidine-4-carboxylic acid with tosyl chloride in the presence of triethylamine. The resulting tosylate is then reacted with 3-hydroxypropylamine to yield N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide. The purity of the compound can be achieved through recrystallization.
Aplicaciones Científicas De Investigación
N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide has been studied for its potential therapeutic properties in various scientific research applications. One of the significant areas of research is its potential as an analgesic agent. N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide has been found to exhibit significant analgesic effects in animal models, making it a promising candidate for the development of new pain medications.
Propiedades
IUPAC Name |
N-(3-hydroxypropyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-13-3-5-15(6-4-13)23(21,22)18-10-7-14(8-11-18)16(20)17-9-2-12-19/h3-6,14,19H,2,7-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOJIIGNMBVHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxypropyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-bromo-N-(2-ethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7717295.png)










![N-cyclohexyl-N-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]methanesulfonamide](/img/structure/B7717389.png)
